

# Application Notes and Protocols: Labeling FAPI-34 with <sup>188</sup>Re for Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its overexpression in the stroma of more than 90% of epithelial carcinomas, with low expression in healthy tissues.[1][2][3] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated high tumor uptake, making them excellent candidates for theranostics.[1][4] **FAPI-34**, in particular, has been identified as a strong candidate for SPECT imaging when labeled with Technetium-99m ( $^{99}$ mTc) and shows potential for radionuclide therapy.[5][6][7] The chelator used in **FAPI-34** is also suitable for labeling with the therapeutic beta-emitter Rhenium-188 ( $^{188}$ Re), which has favorable nuclear characteristics for therapy, including a half-life of 17 hours and the emission of both therapeutic  $\beta^-$  particles (Emax = 2.12 MeV) and y emissions suitable for SPECT imaging (155 keV, 15% abundance).[7][8] This document provides detailed protocols for the radiolabeling of **FAPI-34** with  $^{188}$ Re and its preclinical evaluation for targeted radionuclide therapy.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo data for FAPI derivatives. While specific data for <sup>188</sup>Re-**FAPI-34** is emerging, data from the structurally similar <sup>99</sup>mTc-**FAPI-34** and other <sup>188</sup>Re-labeled FAPIs provide valuable insights.

Table 1: In Vitro Properties of FAPI Derivatives



| Compound                                               | IC50 (nM)   | Cell Binding (% total applied dose)      | Internalization (% of total binding) |
|--------------------------------------------------------|-------------|------------------------------------------|--------------------------------------|
| <sup>99</sup> mTc-FAPI-19                              | 6.4 - 12.7  | Specific binding to FAP-expressing cells | >95%                                 |
| <sup>99</sup> mTc-FAPI-34                              | 6.4 - 12.7  | ≤45%                                     | >95%                                 |
| [ <sup>188</sup> Re]Re-MAS <sub>3</sub> -<br>DOTA-FAPI | 21.6 ± 2.34 | Not specified                            | Not specified                        |
| [ <sup>188</sup> Re]Re-MAE <sub>3</sub> -<br>DOTA-FAPI | 24.2 ± 1.38 | Not specified                            | Not specified                        |

Data compiled from multiple sources.[5][6][7][8][9][10]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

| Organ   | 1 hour post-injection | 4 hours post-injection |
|---------|-----------------------|------------------------|
| Blood   | < 1                   | <1                     |
| Liver   | 0.91 ± 0.25           | 0.73 ± 0.18            |
| Kidneys | High uptake           | Not specified          |
| Tumor   | 5.4 ± 2.05            | 4.3 ± 1.95             |

Data from Lindner et al.[6][10]

Table 3: In Vivo Tumor Uptake of <sup>188</sup>Re-Labeled FAPI Derivatives in HT1080-FAP Xenografts

| Compound                                           | 3 hours post-injection (SUVmax) |
|----------------------------------------------------|---------------------------------|
| [ <sup>188</sup> Re]Re-MAS <sub>3</sub> -DOTA-FAPI | $0.96 \pm 0.05$                 |
| [ <sup>188</sup> Re]Re-MAE <sub>3</sub> -DOTA-FAPI | $1.54 \pm 0.08$                 |

Data from a recent study on novel <sup>188</sup>Re-labeled FAPIs.[8]



# Experimental Protocols Protocol 1: Radiolabeling of FAPI-34 with <sup>188</sup>Re

This protocol is adapted from the established methods for labeling **FAPI-34** with <sup>99</sup>mTc, leveraging the chemical homology between Rhenium and Technetium.[11]

### Materials:

- FAPI-34 precursor
- 188Re-perrhenate (Na<sup>188</sup>ReO<sub>4</sub>) eluted from a <sup>188</sup>W/<sup>188</sup>Re generator
- Stannous chloride (SnCl<sub>2</sub>) solution
- Sodium tartrate buffer (pH 2.0-3.5)
- Sterile, pyrogen-free reaction vials
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, combine 10-20 μg of the FAPI-34 precursor with the sodium tartrate buffer.
- Add a freshly prepared solution of SnCl<sub>2</sub> as a reducing agent. The optimal amount should be determined empirically, typically in the range of 5-15 μg.
- Add the desired activity of 188Re-perrhenate (e.g., 100-500 MBq) to the vial.
- Gently mix the contents and incubate the reaction mixture at 95-100°C for 30-60 minutes.[8]
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity (RCP).



### **Quality Control:**

- Radio-TLC: Use ITLC-SG strips with a suitable mobile phase (e.g., saline and acetone) to separate the labeled <sup>188</sup>Re-**FAPI-34** from free <sup>188</sup>ReO<sub>4</sub><sup>-</sup> and colloidal <sup>188</sup>Re.
- Radio-HPLC: A more precise method using a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) can be used to determine RCP.
- A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

# Protocol 2: In Vitro Cell Binding and Internalization Assay

### Materials:

- FAP-positive cell line (e.g., HT-1080-FAP) and a FAP-negative control cell line (e.g., HT-1080).[8]
- · Cell culture medium
- 188Re-**FAPI-34**
- Unlabeled FAPI-34 (for blocking studies)
- Phosphate-buffered saline (PBS)
- Gamma counter

### Procedure:

- Cell Seeding: Seed an equal number of FAP-positive and FAP-negative cells into multi-well plates and allow them to attach overnight.
- · Binding Assay:
  - Remove the culture medium and wash the cells with PBS.



- Add fresh medium containing a known concentration of <sup>188</sup>Re-FAPI-34 (e.g., 1 nM) to each well.
- For blocking experiments, add a 100-fold excess of unlabeled FAPI-34 to a subset of wells
   15 minutes prior to adding the radiotracer.
- Incubate at 37°C for a defined period (e.g., 1 hour).
- Remove the radioactive medium and wash the cells twice with cold PBS.
- Lyse the cells and measure the radioactivity in a gamma counter.
- Internalization Assay:
  - Follow the binding assay procedure.
  - After washing with PBS, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to the cells for 5-10 minutes on ice to strip off the surface-bound radiotracer.
  - Collect the supernatant (surface-bound fraction).
  - Lyse the cells to determine the internalized radioactivity.
  - Measure the radioactivity of both fractions in a gamma counter.

## Protocol 3: In Vivo Biodistribution Studies in Tumor-Bearing Mice

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- FAP-positive tumor cells (e.g., HT-1080-FAP)
- <sup>188</sup>Re-**FAPI-34**
- Saline solution
- Anesthesia



Gamma counter

#### Procedure:

- Tumor Xenograft Model: Subcutaneously inoculate mice with FAP-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- Radiotracer Injection: Inject a known amount of <sup>188</sup>Re-FAPI-34 (e.g., 1-2 MBq) into the tail vein of each mouse.
- · Biodistribution:
  - At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[4]
  - Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
  - Weigh each tissue sample and measure the radioactivity using a gamma counter.
  - Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

### **Visualizations**





<sup>188</sup>Re-FAPI-34 Radiosynthesis Workflow

Click to download full resolution via product page

Caption: Workflow for the radiosynthesis and quality control of <sup>188</sup>Re-FAPI-34.



### Mechanism of <sup>188</sup>Re-FAPI-34 Tumor Targeting and Therapy



Click to download full resolution via product page

Caption: <sup>188</sup>Re-**FAPI-34** targets FAP on CAFs, delivering localized β<sup>-</sup> radiation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy | Semantic Scholar [semanticscholar.org]







- 3. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fibroblast Activation Protein—Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Labeling FAPI-34 with <sup>188</sup>Re for Radionuclide Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933286#labeling-fapi-34-with-188re-for-radionuclide-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com